![molecular formula C8H11IN2O2 B12467345 [4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B12467345.png)
[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of an iodine atom, an isopropyl group, and an acetic acid moiety attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the iodine atom, potentially leading to the formation of deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Deiodinated pyrazole derivatives.
Substitution: Pyrazole derivatives with various functional groups replacing the iodine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, this compound may have potential therapeutic applications. Its derivatives could be explored for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of [4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The iodine atom and the acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid
- [4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid
- [4-fluoro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid
Uniqueness
Compared to its analogs, [4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom can participate in specific chemical reactions, such as halogen bonding and nucleophilic substitution, which may not be as prominent in its chloro, bromo, or fluoro counterparts. Additionally, the larger atomic radius of iodine compared to other halogens can influence the compound’s steric and electronic properties, making it suitable for unique applications in research and industry.
Propriétés
Formule moléculaire |
C8H11IN2O2 |
|---|---|
Poids moléculaire |
294.09 g/mol |
Nom IUPAC |
2-(4-iodo-3-propan-2-ylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H11IN2O2/c1-5(2)8-6(9)3-11(10-8)4-7(12)13/h3,5H,4H2,1-2H3,(H,12,13) |
Clé InChI |
YWHQDSLWDLTUGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C=C1I)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


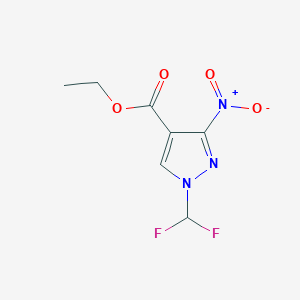
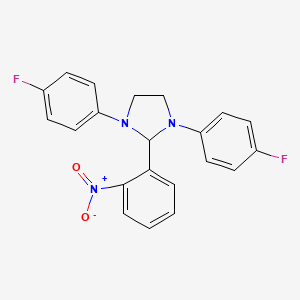
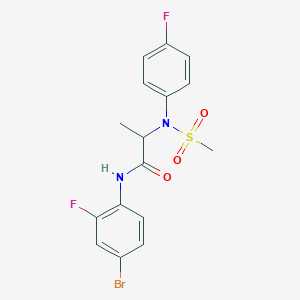
![N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide](/img/structure/B12467287.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12467293.png)
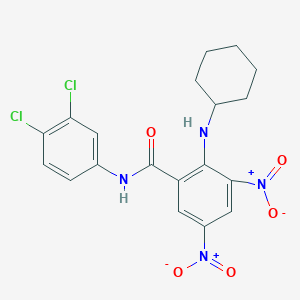
![2-(4-methylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467301.png)
![3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B12467315.png)
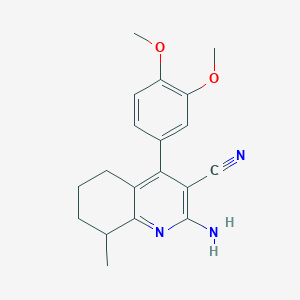
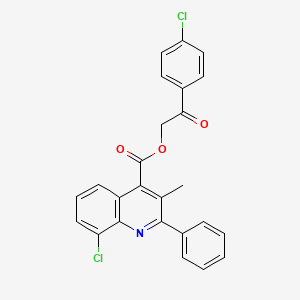
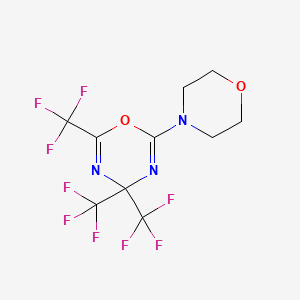
![ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate](/img/structure/B12467337.png)
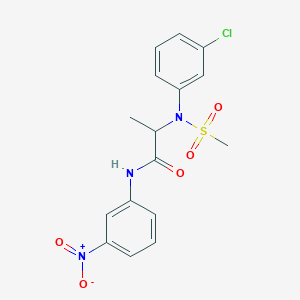
![6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B12467362.png)
